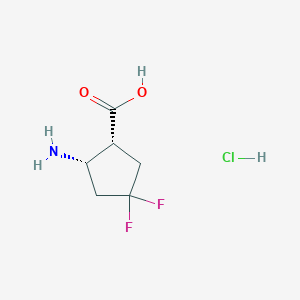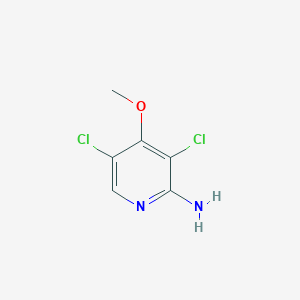
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a methoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as bromodifluoromethane (BrCF2H) or chlorodifluoromethane (ClCF2H) in the presence of a base and a catalyst . The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts such as copper or nickel complexes can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Oxidation: 1-(Difluoromethyl)-3-methoxy-5-aminobenzene.
Substitution: Various substituted benzene derivatives.
Reduction: 1-(Methyl)-3-methoxy-5-nitrobenzene.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes or receptors in biological systems. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-3-methoxy-5-nitrobenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-methoxy-4-nitrobenzene: Similar structure but with the nitro group in a different position.
1-(Difluoromethyl)-4-methoxy-5-nitrobenzene: Similar structure but with the methoxy group in a different position.
Uniqueness: 1-(Difluoromethyl)-3-methoxy-5-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The difluoromethyl group provides distinct electronic properties compared to other fluorinated groups, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C8H7F2NO3 |
|---|---|
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-3-5(8(9)10)2-6(4-7)11(12)13/h2-4,8H,1H3 |
Clave InChI |
FTNRYISHVGAJRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)



![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)



